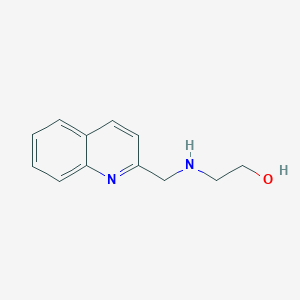
2-(Quinolin-2-ylmethyl-amino)-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Quinolin-2-ylmethyl-amino)-ethanol is a compound that features a quinoline moiety attached to an ethanolamine structure Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-ylmethyl-amino)-ethanol typically involves the reaction of quinoline derivatives with ethanolamine. One common method is the nucleophilic substitution reaction where quinoline is reacted with ethanolamine under controlled conditions. The reaction may require a catalyst or specific temperature and pH conditions to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and the use of green chemistry principles can be employed to make the process more sustainable and cost-effective .
化学反应分析
Types of Reactions
2-(Quinolin-2-ylmethyl-amino)-ethanol can undergo various types of chemical reactions including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution can produce a variety of quinoline derivatives with different functional groups .
科学研究应用
2-(Quinolin-2-ylmethyl-amino)-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Quinolin-2-ylmethyl-amino)-ethanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
- **2-(Quinolin-2-ylmethyl-amino)-ethanol shares similarities with other quinoline derivatives such as quinine and chloroquine, which are known for their antimalarial properties.
- **this compound is also similar to other ethanolamine derivatives like 2-[(2-hydroxyethyl)-amino]-ethanol, which is used in various industrial applications .
Uniqueness
What sets this compound apart is its unique combination of the quinoline and ethanolamine moieties, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .
属性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
2-(quinolin-2-ylmethylamino)ethanol |
InChI |
InChI=1S/C12H14N2O/c15-8-7-13-9-11-6-5-10-3-1-2-4-12(10)14-11/h1-6,13,15H,7-9H2 |
InChI 键 |
JLECOZAEKWNSDO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CNCCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
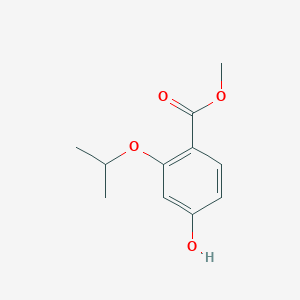
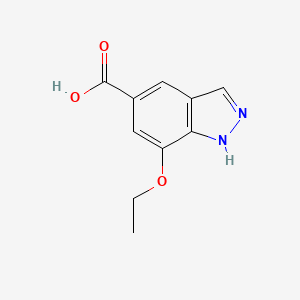
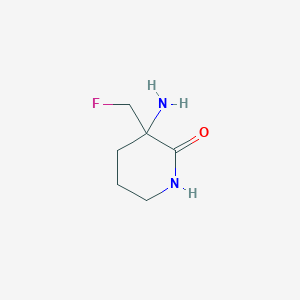
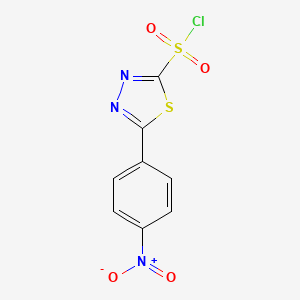
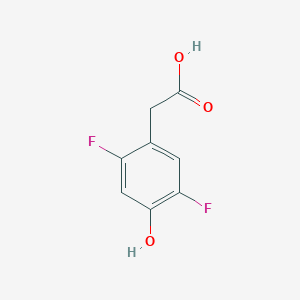
![1-Methoxy-3-methyl-1-[(3-methylbut-2-en-1-yl)oxy]but-2-ene](/img/structure/B8566396.png)
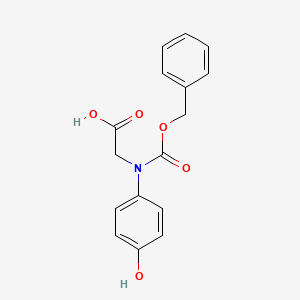
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(2-sulfanylethyl)urea](/img/structure/B8566411.png)
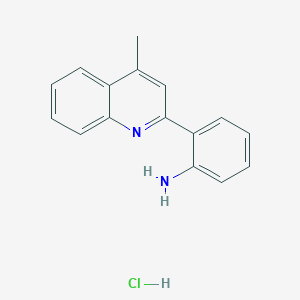

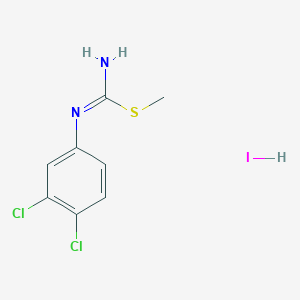
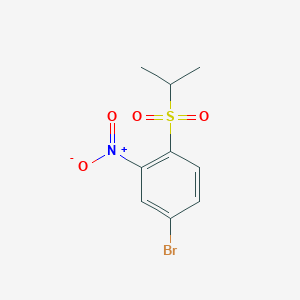
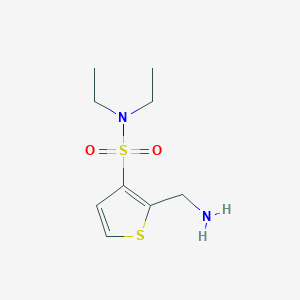
![2-[4-(4-Chlorophenyl)but-3-yn-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8566457.png)
